Methyl 2-bromo-6-formylbenzoate CAS number 1056950-89-0
Methyl 2-bromo-6-formylbenzoate CAS number 1056950-89-0
An In-depth Technical Guide to Methyl 2-bromo-6-formylbenzoate (CAS 1056950-89-0) for Advanced Chemical Synthesis
Foreword: Unveiling a Versatile Trifunctional Scaffold
In the landscape of modern drug discovery and materials science, the strategic value of a chemical building block is defined by its synthetic versatility. Methyl 2-bromo-6-formylbenzoate, identified by CAS Number 1056950-89-0, emerges as a quintessential example of such a scaffold. This molecule is not merely an intermediate; it is a carefully orchestrated arrangement of three distinct and orthogonally reactive functional groups—an aldehyde, a methyl ester, and an aryl bromide—on a central benzene ring. This unique trifunctional architecture provides researchers with a powerful tool for the convergent and efficient construction of complex molecular frameworks, particularly heterocyclic systems that form the core of many contemporary pharmaceutical agents.
This guide moves beyond a simple recitation of properties. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep, field-tested understanding of this reagent. We will explore its core reactivity, predictable synthetic transformations, and the strategic considerations required to harness its full potential in multi-step synthesis campaigns. By understanding the causality behind experimental choices and leveraging analogies to closely related, well-documented structures, we can confidently navigate the synthetic utility of this valuable compound.
Core Molecular Profile and Physicochemical Properties
Methyl 2-bromo-6-formylbenzoate is an aromatic compound whose utility is derived from the specific placement and electronic interplay of its functional groups. The electron-withdrawing nature of the formyl and ester groups activates the aromatic ring, influencing the reactivity of the bromine substituent.
Table 1: Physicochemical and Computational Data Note: While direct experimental data for CAS 1056950-89-0 is sparse in publicly available literature, the following properties are calculated or inferred from closely related isomers and structural analogs, such as Methyl 2-bromo-5-formylbenzoate.
| Property | Value | Source/Method |
| CAS Number | 1056950-89-0 | - |
| Molecular Formula | C₉H₇BrO₃ | Calculated |
| Molecular Weight | 243.05 g/mol | Calculated[1] |
| Appearance | Expected to be a solid (crystalline or powder) | Inferred from analogs |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Calculated[1] |
| logP (Octanol-Water Partition Coeff.) | 2.0482 | Calculated[1] |
| Hydrogen Bond Acceptors | 3 | Calculated[1] |
| Hydrogen Bond Donors | 0 | Calculated[1] |
| Rotatable Bonds | 2 | Calculated[1] |
Synthesis and Purification Strategy
The most direct and industrially scalable route to Methyl 2-bromo-6-formylbenzoate is the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-formylbenzoic acid.
Primary Synthetic Route: Fischer-Speier Esterification
The classical Fischer-Speier esterification provides a robust method for converting the parent carboxylic acid to the target methyl ester. This equilibrium-driven reaction utilizes an excess of methanol as both the reagent and solvent, with a strong acid catalyst to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.
Caption: Fischer-Speier esterification workflow.
Experimental Protocol: Synthesis of Methyl 2-bromo-6-formylbenzoate
This protocol is a representative procedure based on standard organic chemistry principles for Fischer esterification.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-formylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude material by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Alternative Synthesis Considerations
For substrates sensitive to harsh acidic conditions, milder esterification methods can be employed. These include reaction of the parent acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate[2], or the use of diazomethane, although the latter is hazardous and typically reserved for small-scale applications[3].
Chemical Reactivity and Synthetic Applications
The synthetic power of Methyl 2-bromo-6-formylbenzoate lies in the ability to selectively address its three functional groups. The steric hindrance provided by the two ortho-substituents can also influence reactivity and selectivity.
Caption: Key reaction pathways for Methyl 2-bromo-6-formylbenzoate.
Reactions at the Aldehyde Group
The formyl group is a primary site for constructing carbon-carbon and carbon-nitrogen bonds.
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Condensation and Imine Formation: It readily reacts with primary amines to form imines, which are key intermediates. In a pivotal transformation, this imine can undergo intramolecular cyclization, especially if the ester is first hydrolyzed, leading to the formation of isoindolinone cores—a privileged scaffold in medicinal chemistry[3].
-
Multicomponent Reactions (MCRs): As a versatile aldehyde, it is an excellent substrate for MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of complex and diverse molecular libraries from simple precursors[4].
-
Nucleophilic Additions: It is susceptible to attack by Grignard reagents or organolithiums to form secondary alcohols.
Transformations of the Bromo Group
The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis[5].
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Suzuki-Miyaura Coupling: Enables the formation of a C(sp²)-C(sp²) bond by coupling with an organoboron reagent, introducing new aryl or vinyl substituents[3].
-
Heck and Sonogashira Couplings: Allows for the introduction of alkene and alkyne moieties, respectively[5].
-
Ullmann Condensation: Facilitates the formation of C-N bonds through copper-catalyzed coupling with amines, a valuable method for synthesizing substituted anilines[3].
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing effects of the adjacent carbonyl groups activate the bromine for displacement by potent nucleophiles under certain conditions[3].
Chemistry of the Methyl Ester
The ester group offers additional opportunities for functionalization.
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis reverts the ester to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistry[5].
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding alcohols.
-
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acid or base catalysis[5].
Spectroscopic Characterization Profile (Expected)
Unequivocal structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected signatures for Methyl 2-bromo-6-formylbenzoate based on established principles of spectroscopic interpretation.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde proton (-CHO) | δ 9.9 - 10.5 ppm (singlet, 1H) |
| Aromatic protons (-C₆H₃-) | δ 7.5 - 8.2 ppm (multiplets, 3H) | |
| Methyl ester protons (-OCH₃) | δ 3.9 - 4.1 ppm (singlet, 3H)[9] | |
| ¹³C NMR (100 MHz, CDCl₃) | Aldehyde carbonyl (C=O) | δ 188 - 195 ppm |
| Ester carbonyl (C=O) | δ 164 - 168 ppm | |
| Aromatic carbons | δ 120 - 140 ppm | |
| Methyl ester carbon (-OCH₃) | δ 52 - 55 ppm | |
| FT-IR (KBr Pellet) | Aldehyde C=O stretch | ~1700 - 1715 cm⁻¹ |
| Ester C=O stretch | ~1720 - 1735 cm⁻¹ | |
| Aldehyde C-H stretch | ~2820 cm⁻¹ and ~2720 cm⁻¹ (two bands)[10] | |
| C-O stretch (ester) | ~1250 - 1300 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 242 and 244 (in ~1:1 ratio) |
| Key Fragments | m/z 211/213 ([M-OCH₃]⁺), 183/185 ([M-COOCH₃]⁺) |
The most telling feature in the mass spectrum is the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (M⁺ and M+2) will be observed, providing definitive evidence for the presence of a single bromine atom in the molecule.[6]
Safety, Handling, and Storage
As a laboratory chemical, Methyl 2-bromo-6-formylbenzoate requires careful handling. Safety data from closely related compounds indicate a consistent hazard profile.
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to protect the sensitive aldehyde functionality.[14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[15]
Conclusion: A Strategic Asset for Chemical Innovation
Methyl 2-bromo-6-formylbenzoate is far more than a simple aromatic compound; it is a strategic platform for molecular design. Its trifunctional nature allows for sequential, regioselective modifications, making it an invaluable precursor for building complex and biologically relevant scaffolds. For research teams engaged in the synthesis of novel pharmaceuticals or advanced materials, a thorough understanding of its reactivity profile is essential for unlocking its full synthetic potential. By leveraging the predictable transformations of its aldehyde, bromide, and ester functionalities, scientists can significantly streamline synthetic routes, accelerate discovery timelines, and build molecular diversity with precision and control.
References
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- Benchchem. (n.d.). Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Formylbenzoic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-6-methylbenzoic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl 2-Formylbenzoate.
- ChemScene. (n.d.). Methyl 2-bromo-5-formylbenzoate.
- ResearchGate. (2005). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development.
- ChemTalk. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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- ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.
- Benchchem. (2025). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
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- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications.
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